

A Technical Guide to the Long-Range Environmental Transport Modeling of Dicofol

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Compound of Interest

Compound Name: *Dicofol*

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Abstract: This technical guide provides a comprehensive overview of the key factors governing the long-range environmental transport (LRET) of **Dicofol**, an organochlorine miticide structurally similar to DDT. **Dicofol**'s physicochemical properties, environmental fate, and degradation pathways predispose it to atmospheric transport and deposition in remote ecosystems, far from its points of origin. This document summarizes essential quantitative data, details relevant experimental protocols for environmental analysis, and presents a conceptual framework for LRET modeling. The information is intended for researchers and environmental scientists engaged in assessing the global distribution and risks associated with persistent organic pollutants (POPs).

Introduction

Dicofol (2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol) is an organochlorine pesticide that has been widely used to control mites on various agricultural crops.[1][2] Structurally analogous to DDT, **Dicofol** has raised environmental concerns due to its persistence, bioaccumulation potential, and toxicity.[3][4] A significant point of international debate has been its potential for long-range environmental transport (LRET), a key criterion for classification as a persistent organic pollutant (POP) under the Stockholm Convention.[3][5][6]

Understanding and modeling the LRET of **Dicofol** is crucial for assessing its global impact. Such models rely on a combination of the chemical's intrinsic properties, environmental degradation rates, and emission data to simulate its journey through the atmosphere and

subsequent deposition in remote regions like the Arctic.^{[5][7]} This guide synthesizes the necessary data and methodologies to support these modeling efforts.

Physicochemical Properties Governing LRET

The potential for a chemical to undergo LRET is determined by its physicochemical properties, which influence its partitioning between different environmental compartments (air, water, soil, biota). Properties such as vapor pressure, water solubility, and the Henry's Law constant dictate its tendency to volatilize into the atmosphere, while partition coefficients (Kow, Koc) govern its distribution in soil, water, and living organisms.

Property	Value	Unit	Reference
Molecular Formula	C ₁₄ H ₉ Cl ₅ O	-	[8]
Molecular Weight	370.49	g/mol	[8]
Water Solubility	0.8 (at 25°C)	mg/L	[8][9]
Vapor Pressure	5.20 x 10 ⁻⁵ (at 25°C)	Pa	[10]
Henry's Law Constant	2.45 x 10 ⁻²	Pa m ³ /mol	[11]
Log Octanol-Water Partition Coefficient (Log Kow)	4.3	-	[12]
Soil Organic Carbon-Water Partition Coefficient (Koc)	5000 - 8383	L/kg	[8][9][13]
Bioconcentration Factor (BCF) in fish	10,000	-	[10]

Environmental Fate and Transport Mechanisms Release and Degradation

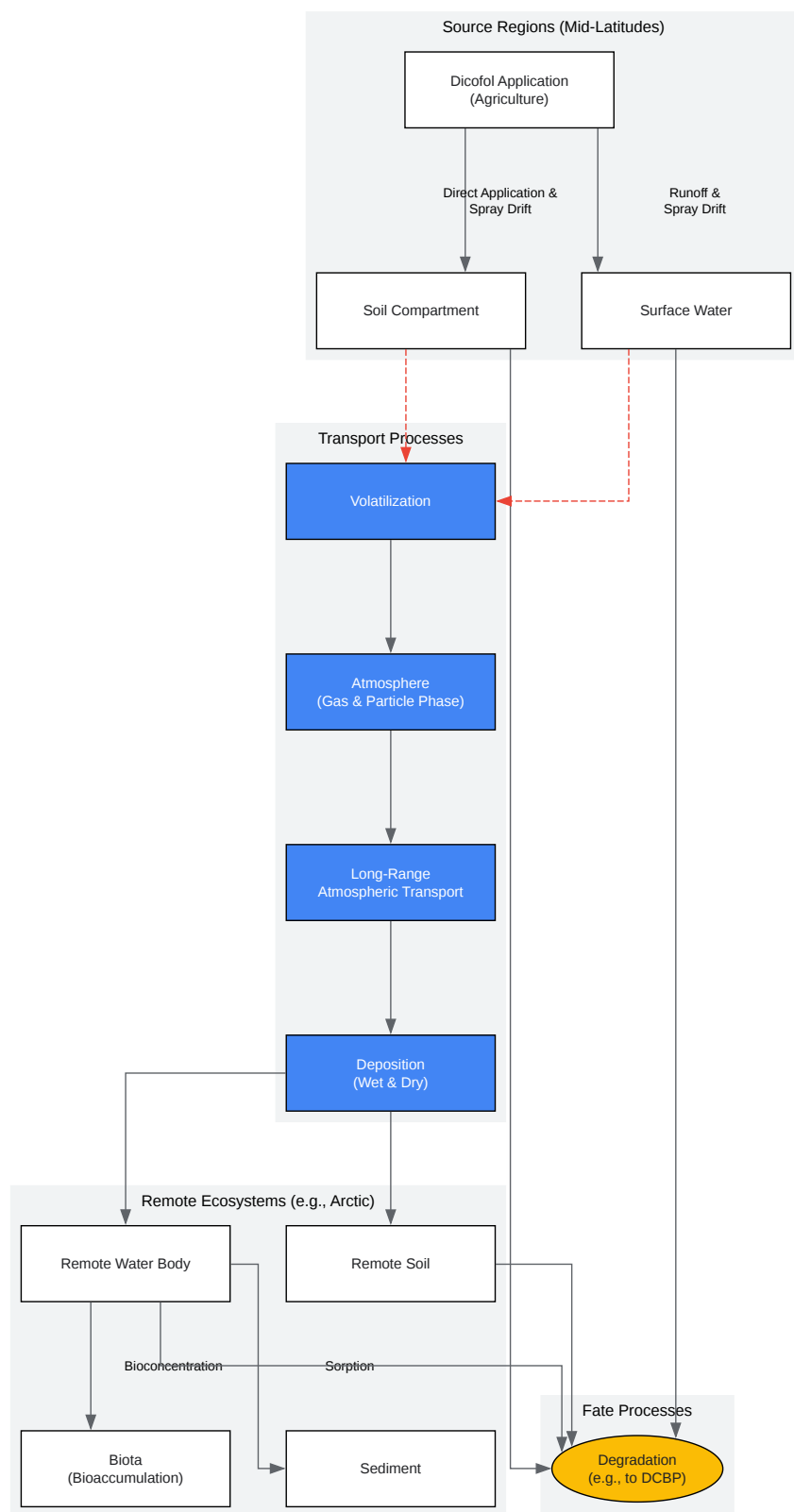
Dicofol is directly released into the environment through its application as a pesticide on crops. ^[10] Once released, it is subject to various degradation processes. It is moderately persistent in soil, with reported half-lives varying based on conditions.^{[8][9]} In water, its persistence is highly

pH-dependent; it is stable in acidic water but degrades rapidly in neutral and alkaline conditions.[10][14] The primary degradation product under most abiotic conditions (hydrolysis, photolysis) is 4,4'-dichlorobenzophenone (DCBP).[3][10][15]

Compartment	Process	Half-life (DT ₅₀)	Conditions	Reference
Soil	Aerobic Biodegradation	60 days	-	[3][8][9]
Photodegradation	30 days	Silty Loam Soil	[8][9]	
Anaerobic Biodegradation	15.9 days	-	[8][9]	
Water	Hydrolysis	47 - 85 days	pH 5	[8][9][10]
Hydrolysis	64 hours	pH 7	[14]	
Hydrolysis	26 minutes	pH 9	[14]	
Atmosphere	Reaction with OH Radicals	3.1 days	Calculated	[10]

Atmospheric Transport and Deposition

Dicofol's physicochemical properties—notably its semi-volatility—allow it to be transported long distances in the atmosphere.[10] Following application, it can volatilize from soil and plant surfaces into the air. With an atmospheric half-life of approximately 3.1 days, it can persist long enough to be carried by air currents from mid-latitude source regions to remote environments. [10] This transport is followed by deposition onto land and water surfaces through wet (rain, snow) and dry processes. This cycle of volatilization and deposition, known as the "grasshopper effect," facilitates the accumulation of such chemicals in colder regions.



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Caption: Conceptual pathway for the long-range environmental transport of **Dicofol**.

Modeling the Long-Range Transport of Dicofol

LRET models are essential tools for quantifying the transport and fate of chemicals like **Dicofol** on a global scale, especially given the scarcity of monitoring data in remote regions.[\[5\]](#)[\[6\]](#)

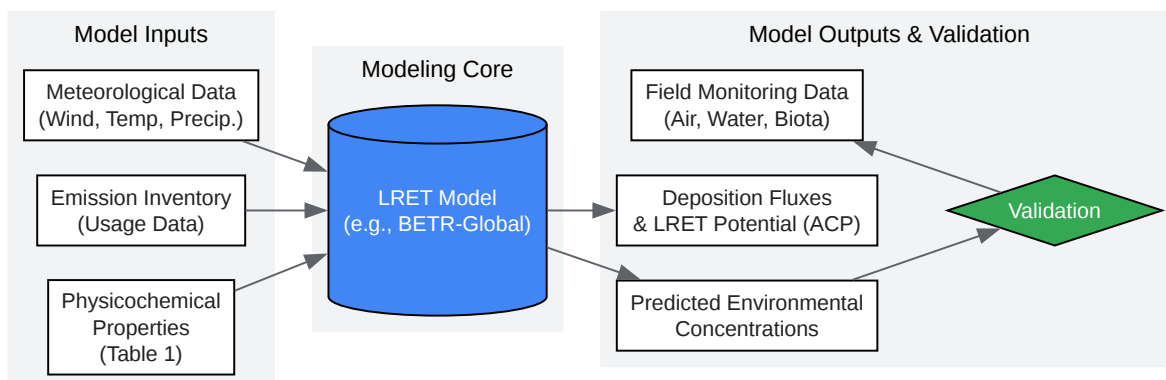
These models integrate data on physicochemical properties, usage/emission inventories, and meteorological conditions to simulate environmental distribution.

Key LRET Models and Findings

Studies have utilized multimedia environmental fate models such as the Globo-POP model and the BETR-Global model to evaluate **Dicofol**'s LRET potential.[\[5\]](#)[\[7\]](#)

- **Globo-POP (Global POP model):** This model is used to calculate metrics like the Arctic Contamination Potential (ACP). Studies using Globo-POP have shown that **Dicofol** exhibits a higher ACP than several known Arctic contaminants, highlighting its significant potential for transport to polar regions.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **BETR-Global (Berkeley-Trent Global model):** This model simulates the global mass distribution and fate of chemicals across a grid of 15°x15° latitude/longitude.[\[5\]](#)[\[7\]](#) Simulations indicate that **Dicofol** can be transported northward from source regions in Asia, Europe, and North America, driven by both atmospheric and oceanic currents, leading to its enrichment in remote background environments.[\[5\]](#)[\[6\]](#)

A critical input for these models is a global usage inventory. Research has established that between 2000 and 2012, an estimated 28.2 kilotonnes of **Dicofol** were applied globally, with hotspots in East and Southeast Asia, the Mediterranean coast, and North and Central America.[\[5\]](#)[\[7\]](#)



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Caption: General workflow for the long-range environmental transport modeling of **Dicofol**.

Experimental Protocols for Parameterization and Validation

Accurate model parameterization and validation require robust experimental data. Below are summaries of key protocols for determining **Dicofol**'s properties and measuring its concentration in environmental samples.

Protocol: Analysis of Dicofol in Soil Samples

This protocol is based on methods for extracting and analyzing **Dicofol** and its metabolites from soil.^[16]

- Homogenization: Soil samples are homogenized, often by grinding with dry ice to ensure a uniform matrix.^[16]
- Extraction: A representative soil subsample is extracted with an acidic methanol solution.^[16]
- Liquid-Liquid Partition: The extract is partitioned using deionized water and a non-polar solvent like methylene chloride to separate **Dicofol** from the aqueous phase.^[16]

- Cleanup: The organic extract undergoes cleanup using gel-permeation chromatography (GPC) to remove larger, interfering molecules like lipids.[16]
- Analysis: The cleaned extract is concentrated and analyzed via Gas Chromatography (GC), typically with an Electron Capture Detector (ECD) or Mass Spectrometry (MS), which are highly sensitive to chlorinated compounds.[16]

Protocol: Analysis of Dicofol in Air Samples

Analyzing **Dicofol** in air is challenging due to its thermal instability during conventional GC injection.[14][17] A modern approach involves passive sampling and analysis of its stable degradation product, DCBP.[2][18]

- Sampling: Polyurethane foam (PUF) disk passive air samplers are deployed in the field for an extended period to accumulate airborne contaminants.[2]
- Extraction: The PUF disks are solvent-extracted (e.g., using n-hexane and acetone) to recover the sampled compounds.
- Instrumental Analysis: The extract is analyzed using GC-MS with electron capture negative ionization (ECNI) in selected ion monitoring (SIM) mode, which offers high sensitivity.[18]
- Indirect Quantification: The analysis intentionally promotes the complete thermal conversion of **Dicofol** to DCBP in the hot GC inlet. By measuring the resulting p,p'-DCBP and o,p'-DCBP, the original atmospheric concentration of **Dicofol** can be indirectly but more reliably assessed.[18] This method circumvents the issue of partial and variable degradation that plagues direct **Dicofol** measurement.[17][18]

Protocol: Hydrolysis Rate Determination

This protocol determines the abiotic degradation rate of **Dicofol** in water at different pH levels.

- Buffer Preparation: Prepare sterile aqueous buffer solutions at various pH values (e.g., pH 5, 7, and 9).
- Spiking: Add a known concentration of **Dicofol** (dissolved in a minimal amount of a water-miscible solvent like acetonitrile) to each buffer solution in sealed, sterile vessels.

- Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.
- Time-Series Sampling: At predetermined time intervals, collect aliquots from each pH solution.
- Extraction and Analysis: Immediately quench any reaction and extract the remaining **Dicofol** using a suitable solvent (e.g., hexane). Analyze the extracts using a calibrated method like GC-ECD or LC-MS to determine the concentration of **Dicofol**.
- Data Analysis: Plot the natural logarithm of the **Dicofol** concentration versus time for each pH. The degradation rate constant (k) is the negative slope of the resulting line. The half-life (DT₅₀) is calculated as $\ln(2)/k$.^[14]

Conclusion

The available scientific evidence strongly supports the classification of **Dicofol** as a substance capable of long-range environmental transport. Its physicochemical properties, including a sufficiently long atmospheric half-life and semi-volatility, facilitate its entry and persistence in atmospheric transport pathways.^[10] Global transport models, parameterized with these properties and comprehensive emission inventories, confirm that **Dicofol** is transported from its regions of use to remote ecosystems, where it has the potential to accumulate.^{[5][7]} The methodologies outlined in this guide provide a framework for the continued study and risk assessment of **Dicofol** and other similar semi-volatile organic compounds on a global scale.

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